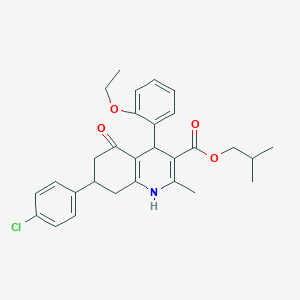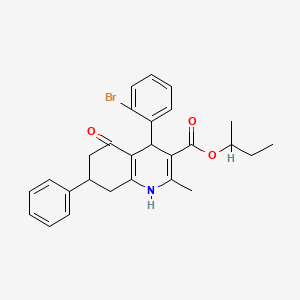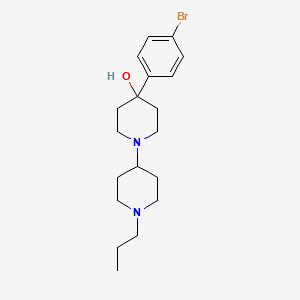![molecular formula C22H20ClNO6S3 B5077204 4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide](/img/structure/B5077204.png)
4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfonylphenyl group, and a dioxothiolan group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring, usually through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of the Dioxothiolan Group: This involves the reaction of a thiol with an oxidizing agent to form the dioxothiolan ring.
Coupling Reactions: The final step involves coupling the intermediate compounds under specific conditions, often using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aniline ring.
Sulfonylphenyl Compounds: Compounds with sulfonylphenyl groups share similar chemical properties and reactivity.
Uniqueness
4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylphenyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO6S3/c23-18-5-11-21(12-6-18)32(27,28)20-7-1-16(2-8-20)17-3-9-22(10-4-17)33(29,30)24-19-13-14-31(25,26)15-19/h1-12,19,24H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIJOKGKGBTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-6-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5077139.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetamide](/img/structure/B5077148.png)
![N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5077175.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5077184.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-(3-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5077189.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,3-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5077191.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B5077196.png)


![ethyl 2-[(5E)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5077225.png)
![N-cyclohexyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B5077227.png)
![1-[4-(4,5-Dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B5077231.png)
